meso-Butestrol
Description
Meso-Butestrol (chemical name: 5-(1-phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole) is a synthetic steroidal compound with a meso configuration, indicating a stereochemical arrangement where two stereocenters create an internal plane of symmetry . Nuclear magnetic resonance (NMR) data confirm its complex bicyclic framework, with distinct $ ^1H $ and $ ^{13}C $ NMR peaks in CDCl$_3 $ .
Properties
CAS No. |
2962-14-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[(2S,3R)-3-(4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12+ |
InChI Key |
GDUYFVYTXYOMSJ-TXEJJXNPSA-N |
SMILES |
CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |
Other CAS No. |
2962-14-3 |
Synonyms |
1,2-bis(4-hydroxyphenyl)butane butestrol butestrol, (R*,R*)-(+)-isomer butestrol, (R*,R*)-(-)-isomer butestrol, (R-(R*,S*))-isomer isobutestrol meso-DMA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Chemical Comparisons
Key Insights :
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Profiles
Mechanistic Insights :
- This compound : Hypothesized to interact with steroid receptors (e.g., progesterone or estrogen receptors) due to structural parallels with megestrol acetate, though its oxazole moiety may confer unique binding properties .
- Megestrol Acetate: Binds to progesterone receptors, inducing appetite stimulation and anti-inflammatory effects; used in cancer cachexia and endometrial carcinoma .
- Meso-Erythritol : Functions as a low-calorie sweetener with minimal absorption, exerting osmotic effects in the gastrointestinal tract .
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